

Harzianol K: A Technical Overview of its Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Harzianol K

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Harzianol K**, a harziane diterpenoid isolated from a marine-derived fungus. This document details its chemical structure, physicochemical properties, and reported biological activities, supported by experimental data and protocols for scientific and drug development applications.

Chemical Structure and Properties

Harzianol K is a member of the harziane diterpenoid class of natural products, which are characterized by a unique and complex 6/5/7/4 carbocyclic scaffold[1][2]. It was first isolated from the deep-sea sediment fungus *Trichoderma* sp. SCSLOW21[3][4][5][6].

The molecular formula of **Harzianol K** has been determined as $C_{20}H_{28}O_3$ through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[3]. Its structure was elucidated using extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy[3]. The absolute configuration of **Harzianol K** was definitively confirmed by single-crystal X-ray diffraction[1].

The structure of **Harzianol K** is distinguished from the related compound harziandione by the presence of an additional hydroxyl group[3]. Spectroscopic data revealed the presence of five methyl groups, four methylenes, four methines, and seven quaternary carbon atoms. The IR spectrum indicated the presence of two carbonyl groups with absorption bands at 1734 and 1695 cm^{-1} [3].

Table 1: Physicochemical Properties of **Harzianol K**

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₈ O ₃	HRESIMS[3]
Molecular Weight	316.43 g/mol	Calculated
Appearance	Colorless crystal	[3]
Core Structure	Harziane 6/5/7/4 carbocyclic scaffold	[1][2]
Key Functional Groups	Two carbonyl groups, hydroxyl group	IR, NMR[3]

Biological Activity

Harzianol K has been investigated for several biological activities, including anti-inflammatory, anti-fungal, and anti-bacterial effects. The harziane class of diterpenoids is known for a wide range of bioactivities[3][5].

Anti-inflammatory Activity: **Harzianol K** was evaluated for its ability to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages. It exhibited weak inhibitory activity at the highest tested concentration[3].

Table 2: Anti-inflammatory Activity of **Harzianol K**

Assay	Cell Line	Concentration	% Inhibition of NO Production
Nitric Oxide (NO) Production	RAW 264.7 macrophages	100 µM	Weak inhibition

Source:[3]

In the same study, it was noted that related harzianol compounds lacking hydroxyl groups at specific positions (C-8 and C-18) showed stronger NO production inhibitory activities,

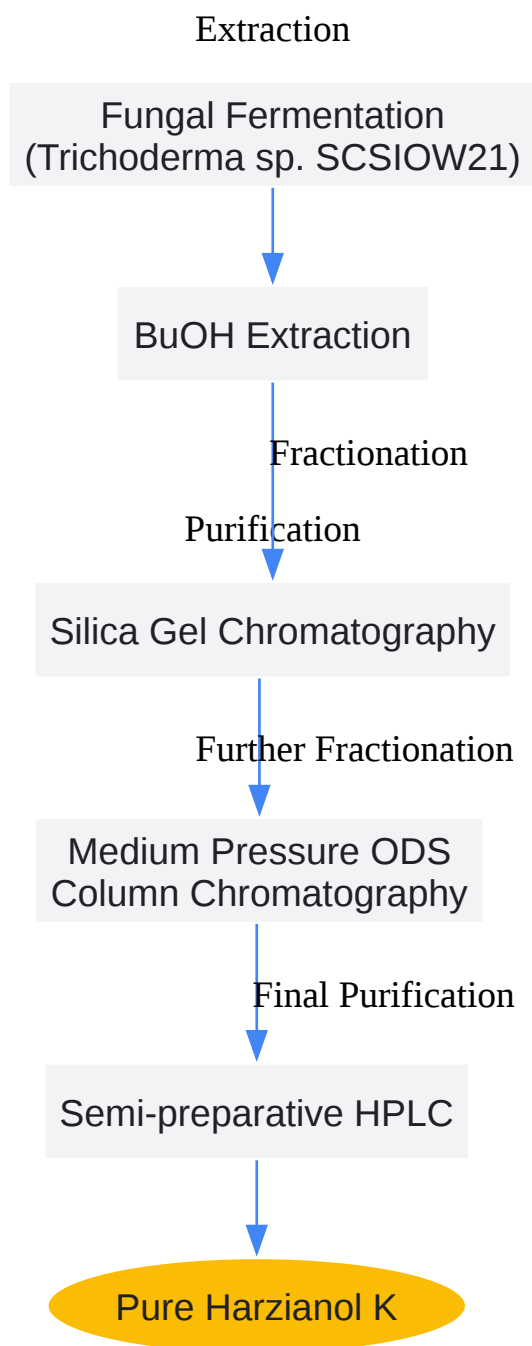
suggesting that the presence and position of hydroxyl groups may influence the anti-inflammatory potential by affecting membrane permeability[3].

Experimental Protocols

The following protocols are based on the methodologies reported for the isolation, purification, and biological evaluation of **Harzianol K**[3].

3.1. Fungal Cultivation and Extraction The producing organism, *Trichoderma* sp. SCSLOW21, was cultivated at room temperature under static conditions. The resulting fermentation broth was subjected to extraction with butanol (BuOH).

3.2. Isolation and Purification of **Harzianol K** The BuOH extract was fractionated and purified through a multi-step chromatographic process to yield pure **Harzianol K**.



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Isolation workflow for **Harzianol K**.

3.3. Structure Elucidation The chemical structure of the isolated compound was determined using the following analytical techniques:

- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the molecular formula.
- NMR Spectroscopy: 1D (^1H and ^{13}C) and 2D (HSQC, HMBC, ^1H - ^1H COSY) NMR experiments were conducted to elucidate the connectivity and stereochemistry of the molecule.
- X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed to confirm the absolute configuration.

3.4. Nitric Oxide (NO) Production Inhibitory Assay

- Cell Line: RAW 264.7 macrophage cells were used.
- Methodology: The cytotoxicity and NO production inhibitory activity were examined. Details of the assay were reported previously in the cited literature[3]. The general procedure involves seeding the cells, treating them with lipopolysaccharide (LPS) to induce NO production in the presence or absence of the test compound (**Harzianol K**), and then measuring the amount of nitrite in the culture supernatant as an indicator of NO production.

Synthesis and Future Directions

The complex, highly congested 6/5/7/4 tetracyclic core of harziane diterpenoids presents a significant challenge for total synthesis[2][7]. Synthetic efforts towards this class of molecules are of great interest to organic chemists and may provide access to novel analogs with enhanced biological activities[7][8]. Further investigation into the biological mechanisms of **Harzianol K** and related compounds could unveil new therapeutic targets, particularly in the context of inflammation and infectious diseases.

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